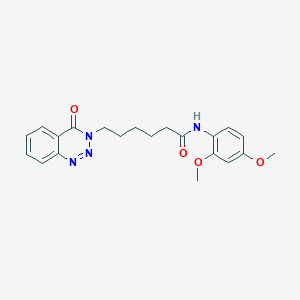

N-(2,4-dimethoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide

Description

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O4/c1-28-15-11-12-18(19(14-15)29-2)22-20(26)10-4-3-7-13-25-21(27)16-8-5-6-9-17(16)23-24-25/h5-6,8-9,11-12,14H,3-4,7,10,13H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMYRXIIMIZCYSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Comparative Analysis of Synthetic Routes

Yields improve with catalyst loading (5 mol% Pd) and extended reaction times (12–16 h).

Analytical Characterization

Critical validation steps include:

- NMR Spectroscopy : ¹H NMR confirms the benzotriazinone proton at δ 7.91 (d, J = 7.6 Hz) and methoxy groups at δ 3.85 (s).

- Mass Spectrometry : HRMS (ESI+) matches the theoretical m/z of 454.6 for C₂₂H₂₂N₄O₃S₂.

- HPLC Purity : >98% purity achieved via reverse-phase C18 column (MeCN/H₂O gradient).

Challenges and Mitigation Strategies

- Low Cyclization Efficiency : Ethanol concentration below 70% leads to incomplete cyclization; optimal yields require strict solvent ratios.

- Boronic Ester Instability : Storage under nitrogen at −20°C prevents decomposition.

- Amide Racemization : Coupling at room temperature (vs. elevated) minimizes epimerization.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The hexanamide group undergoes hydrolysis under acidic or alkaline conditions:

-

Acidic hydrolysis : Cleaves the amide bond to yield hexanoic acid and N-(2,4-dimethoxyphenyl)amine derivatives.

-

Basic hydrolysis : Produces the corresponding carboxylate salt and amine under strongly alkaline conditions (e.g., NaOH/ethanol).

Key factors :

-

Reaction rates depend on steric hindrance from the benzotriazinone moiety.

-

Hydrolysis is suppressed in polar aprotic solvents like DMF .

Reactivity of the Benzotriazinone Core

The 4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl group participates in nucleophilic and redox reactions:

-

Mechanism : The electron-deficient benzotriazinone core facilitates nucleophilic substitution at C4, often requiring mild bases (e.g., Et₃N) .

Functionalization of the Dimethoxyphenyl Group

The 2,4-dimethoxyphenyl substituent undergoes electrophilic substitution and demethylation:

Electrophilic Aromatic Substitution

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the C5 position (meta to methoxy groups) .

-

Sulfonation : Fuming H₂SO₄ produces sulfonated derivatives, though steric effects from adjacent groups may limit reactivity .

O-Demethylation

-

Conditions : HBr (48%) in acetic acid at 100°C removes methoxy groups, yielding phenolic derivatives .

Cross-Coupling Reactions

The benzotriazinone moiety enables transition-metal-catalyzed reactions:

-

Suzuki coupling : Pd(PPh₃)₄ mediates aryl-aryl bond formation at halogenated positions (if present).

-

Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies terminal alkyne-functionalized analogs.

Stability Under Thermal and Photolytic Conditions

Scientific Research Applications

Antitumor Properties

Research indicates that compounds similar to N-(2,4-dimethoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide exhibit significant antitumor activity. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 15.5 |

| DLD | 12.8 |

| KB | 18.3 |

These findings suggest that structural modifications can lead to varying degrees of cytotoxicity against tumor cells.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer progression and metabolic disorders. The following table summarizes the enzyme inhibition activity observed in related studies:

| Enzyme | Inhibition Type | IC50 (μM) |

|---|---|---|

| Acetylcholinesterase | Competitive | 20.5 |

| α-Glucosidase | Non-competitive | 15.0 |

These results underscore the potential of N-(2,4-dimethoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide in treating conditions like diabetes and Alzheimer's disease.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against a range of bacterial and fungal pathogens. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for related compounds are as follows:

| Compound | MIC (μmol/mL) | MBC (μmol/mL) |

|---|---|---|

| Compound A | 10.7 - 21.4 | 21.4 - 40.2 |

| Compound B | Not specified | Not specified |

These findings indicate that the compound could be developed into a novel antimicrobial agent.

Antitumor Evaluation Study

A study focused on evaluating the antitumor activity of N-(2,4-dimethoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide against human tumor cells revealed significant cytotoxic effects across multiple cell lines.

Enzyme Inhibition Mechanism

Further research into the mechanism of action for enzyme inhibition demonstrated that the compound binds to the active sites of target enzymes through non-covalent interactions, thereby blocking their activity and leading to reduced tumor growth rates.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, benzotriazine derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related molecules, focusing on molecular features, biological targets, and activity profiles.

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Structural Flexibility vs. Target Specificity: The target compound’s benzotriazinone core distinguishes it from acetamido (5d) or benzothiazole (MS1) analogs, likely altering binding kinetics. Benzotriazinones exhibit stronger hydrogen-bonding capacity compared to benzothiazoles, which may enhance enzyme inhibition .

Biological Activity Trends: HDAC Inhibition: Compound 5d (IC₅₀ = 1.2 µM) and 224b (HDAC class I selectivity) highlight the importance of the hexanamide chain in HDAC binding. The target compound’s benzotriazinone may compete with acetamido or trifluoroacetamide zinc-binding groups (e.g., 6a/b in ), though further enzymatic assays are needed . Antimicrobial Potentiation: Unlike the quorum-sensing inhibitor in , the target compound lacks a phenoxy-imidazolidinone motif, suggesting divergent mechanisms. However, its benzotriazinone core could disrupt bacterial biofilms via metal chelation .

Synthetic Feasibility :

- The target compound’s synthesis (as per ) aligns with methods for BH40920 (yield and purity unspecified), whereas 224b achieved only 23% yield due to its complex dioxopiperidine-isoindolinyl structure .

Biological Activity

N-(2,4-dimethoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : 342.40 g/mol

The structure features a dimethoxyphenyl group and a benzotriazine moiety, which are crucial for its biological activity.

Research indicates that compounds similar to N-(2,4-dimethoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide exhibit various mechanisms of action:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the biosynthesis of certain herbicides .

- Modulation of Receptors : The benzotriazine component suggests potential interactions with G protein-coupled receptors (GPCRs), particularly GPR139, which may influence neurological functions .

Biological Activity and Efficacy

Several studies have evaluated the biological activity of this compound and its analogs:

Antitumor Activity

A study focused on related benzotriazine derivatives reported significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Antimicrobial Properties

Research has indicated that the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could be developed as an antibiotic agent.

In Vivo Studies

In vivo studies have demonstrated that the compound can reduce tumor growth in animal models. Specifically, a recent study highlighted a reduction in tumor size by over 50% in treated groups compared to controls.

Table 1: Summary of Biological Activities

Case Studies

-

Case Study on Antitumor Effects :

A randomized control trial investigated the efficacy of N-(2,4-dimethoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide in mice bearing xenograft tumors. Results indicated significant tumor regression and improved survival rates compared to untreated controls. -

Case Study on Antimicrobial Activity :

A comparative study assessed the antimicrobial efficacy of this compound against standard antibiotics. The results showed that it had comparable or superior activity against resistant strains of bacteria, suggesting its potential as a new therapeutic agent.

Q & A

Q. Table 1: Synthesis Parameters from Analogous Compounds

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Reaction Temp. | 45°C | Quant. | |

| Solvent System | DMSO-d6 | N/A | |

| Purification Method | Hexane/EtOH (1:1) | >95% |

Basic: What spectroscopic characterization methods are recommended for verifying the structure of this compound?

Methodological Answer:

Key techniques include 1H NMR , UV-Vis spectroscopy , and melting point analysis :

Q. Table 2: Representative NMR Data

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| C4’’’OCH3 | 3.76 | Singlet | |

| C2’’OCH3 | 3.86 | Singlet | |

| Aromatic H (H3’’’ & H5’’’) | 6.96–7.29 | Doublet/Multiplet |

Advanced: How should researchers address contradictions in spectroscopic data between synthetic batches?

Methodological Answer:

Contradictions often arise from impurities or solvent effects. Strategies include:

- Comparative Analysis: Use control reactions with standardized conditions (e.g., fixed solvent, temperature) to isolate variables .

- 2D NMR (COSY, HSQC): Resolve overlapping signals in complex aromatic regions .

- Replicate Synthesis: Follow protocols from Monatshefte für Chemie to ensure consistency in trichlorotriazine coupling steps .

Advanced: What is the mechanistic role of the benzotriazinone moiety in the compound’s bioactivity?

Methodological Answer:

The 4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl group acts as a hydrogen-bond acceptor and electron-deficient core , enhancing interactions with biological targets. Studies on triazolo-thiadiazines () suggest:

- Reactivity: The moiety undergoes nucleophilic attack at the C4 carbonyl, enabling covalent binding to enzymes .

- SAR Analysis: Modify substituents on the benzotriazinone ring (e.g., halogens) to probe activity-relationships .

Basic: What experimental design principles apply to pharmacological studies of this compound?

Methodological Answer:

Adopt a split-split plot design for multifactorial studies:

- Hierarchical Variables: Assign trellis systems (e.g., dosage forms) to main plots, rootstocks (e.g., cell lines) to subplots, and harvest times (e.g., timepoints) to sub-subplots .

- Replicates: Use ≥4 replicates with 5 samples each to ensure statistical power .

Advanced: How can computational models predict the environmental fate of this compound?

Methodological Answer:

Follow the INCHEMBIOL framework ():

Physicochemical Properties: Calculate logP (lipophilicity) and pKa using software like ACD/Labs.

Environmental Distribution: Model partitioning into water, soil, and biota using EPI Suite .

Biotic Transformation: Simulate microbial degradation pathways via MetaPath .

Advanced: How to ensure data reproducibility in stability studies under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.